
Bismuth, dichlorobis(4-methoxyphenyl)phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bismuth, dichlorobis(4-methoxyphenyl)phenyl- is an organobismuth compound characterized by the presence of bismuth bonded to two chlorine atoms and three phenyl groups, two of which are substituted with methoxy groups This compound is part of a broader class of organobismuth compounds known for their unique structural and reactivity properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bismuth, dichlorobis(4-methoxyphenyl)phenyl- typically involves the reaction of bismuth trichloride with 4-methoxyphenylmagnesium bromide and phenylmagnesium bromide. The reaction is carried out in an inert atmosphere, often using tetrahydrofuran as a solvent. The general reaction scheme is as follows:
BiCl3+2C6H4(OMe)MgBr+C6H5MgBr→Bi(C6H4(OMe))2(C6H5)Cl2+3MgBrCl
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes precise control of reaction conditions such as temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bismuth, dichlorobis(4-methoxyphenyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state bismuth compounds.
Reduction: Reduction reactions can convert it to lower oxidation state bismuth species.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bismuth(V) compounds, while substitution reactions can produce a variety of organobismuth derivatives with different functional groups.
Applications De Recherche Scientifique
Bismuth, dichlorobis(4-methoxyphenyl)phenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential antimicrobial properties, particularly against drug-resistant bacteria.
Medicine: Explored for its therapeutic potential in treating infections and as a component in drug delivery systems.
Industry: Utilized in the development of advanced materials, including catalysts and nanocomposites.
Mécanisme D'action
The mechanism of action of bismuth, dichlorobis(4-methoxyphenyl)phenyl- involves its interaction with biological molecules and cellular structures. In antimicrobial applications, it is believed to inhibit enzyme activity, disrupt cellular iron metabolism, and induce oxidative stress in target organisms. These actions collectively contribute to its antimicrobial efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bismuth, dichlorobis(4-chlorophenyl)phenyl-
- Bismuth, dichlorobis(4-methylphenyl)phenyl-
- Bismuth, dichlorobis(4-nitrophenyl)phenyl-
Uniqueness
Bismuth, dichlorobis(4-methoxyphenyl)phenyl- is unique due to the presence of methoxy groups, which can influence its reactivity and interaction with other molecules. The methoxy groups can enhance its solubility in organic solvents and potentially modify its biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
823213-30-5 |
|---|---|
Formule moléculaire |
C20H19BiCl2O2 |
Poids moléculaire |
571.2 g/mol |
Nom IUPAC |
dichloro-bis(4-methoxyphenyl)-phenylbismuth |
InChI |
InChI=1S/2C7H7O.C6H5.Bi.2ClH/c2*1-8-7-5-3-2-4-6-7;1-2-4-6-5-3-1;;;/h2*3-6H,1H3;1-5H;;2*1H/q;;;+2;;/p-2 |
Clé InChI |
PLKSDHNDRUWZBF-UHFFFAOYSA-L |
SMILES canonique |
COC1=CC=C(C=C1)[Bi](C2=CC=CC=C2)(C3=CC=C(C=C3)OC)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


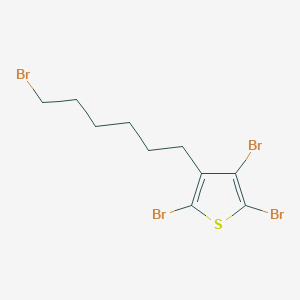
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N'-phenyl-N-prop-2-en-1-ylurea](/img/structure/B14217684.png)
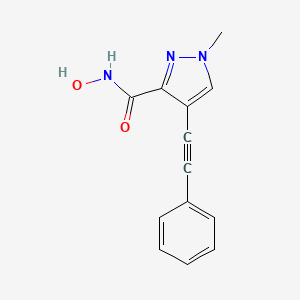
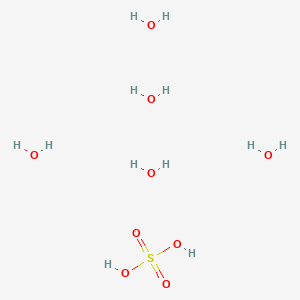
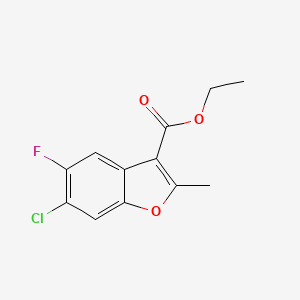
![Benzoic acid, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14217704.png)
-](/img/structure/B14217708.png)
![Phosphonic acid, [(2S)-2-amino-2-(4-nitrophenyl)ethyl]-, diethyl ester](/img/structure/B14217713.png)
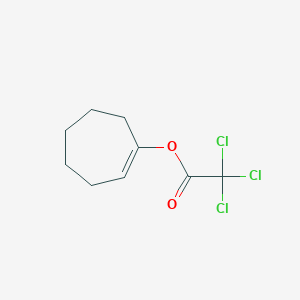
![1H-Pyrrolo[2,3-b]pyridine-1-acetonitrile, 5-bromo-](/img/structure/B14217718.png)
![2,2'-[(3-Methylcyclohex-2-en-1-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B14217720.png)

![2-(4-{2-[2-(4-Nitrophenyl)hydrazinylidene]-2H-pyrrol-5-yl}heptan-4-yl)-1H-pyrrole](/img/structure/B14217734.png)

